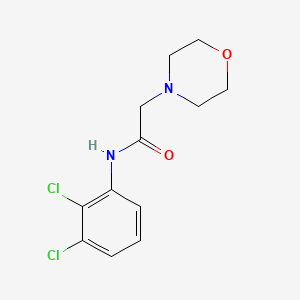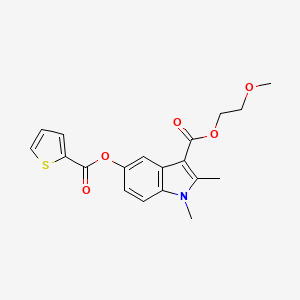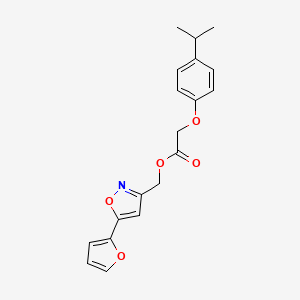
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate is a complex organic compound that features a furan ring, an isoxazole ring, and a phenoxyacetate moiety
作用机制
Target of Action
The primary targets of isoxazole derivatives, such as the compound , are often enzymes or receptors involved in critical biological processes . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects
Mode of Action
The mode of action of isoxazole derivatives typically involves interaction with their target proteins, leading to modulation of the protein’s activity . This can result in changes to cellular processes, such as signal transduction or gene expression, ultimately leading to the observed biological effects
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, they may inhibit or activate enzymes involved in inflammatory responses, cancer progression, or microbial growth
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Isoxazole derivatives can lead to a variety of cellular effects, such as reduced inflammation, inhibited cell growth, or altered neuronal activity, depending on their specific targets
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the furan and isoxazole rings separately, followed by their coupling through a series of reactions. The furan ring can be synthesized via the cyclization of 1,4-diketones, while the isoxazole ring can be formed through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
The final coupling step involves the esterification of the isoxazole derivative with 2-(4-isopropylphenoxy)acetic acid under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Isoxazolines and related reduced compounds.
Substitution: Various substituted phenoxyacetate derivatives.
科学研究应用
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furanones.
Isoxazole Derivatives: Compounds such as isoxazolines and isoxazoles.
Phenoxyacetate Derivatives: Compounds like 2-(4-chlorophenoxy)acetic acid.
Uniqueness
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of both furan and isoxazole rings in a single molecule is relatively rare and contributes to its potential as a versatile compound in various applications.
属性
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-13(2)14-5-7-16(8-6-14)23-12-19(21)24-11-15-10-18(25-20-15)17-4-3-9-22-17/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDZSQPUFHHKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide](/img/structure/B2987714.png)
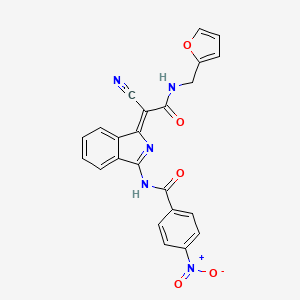
![2-chloro-N-(3-{[(pyridin-3-yl)methyl]amino}propyl)pyridine-4-carboxamide hydrochloride](/img/structure/B2987716.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2987717.png)
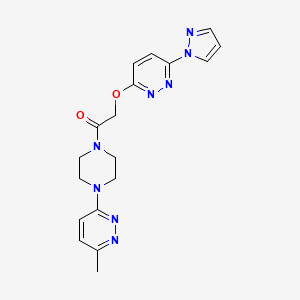
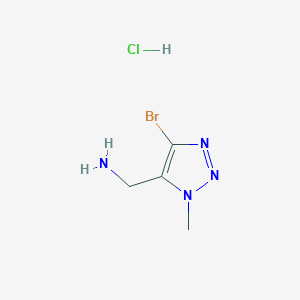
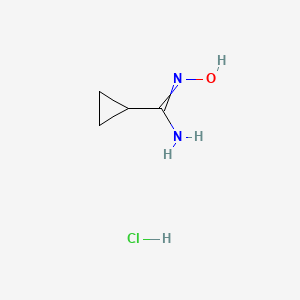
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate](/img/structure/B2987725.png)
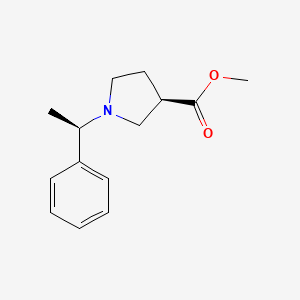
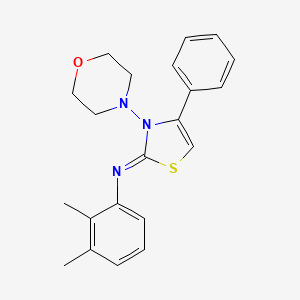
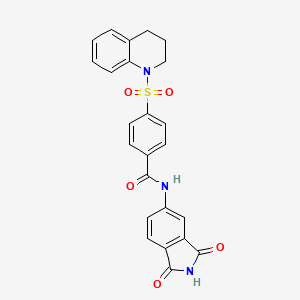
![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate](/img/structure/B2987734.png)
